molecular formula C10H8N2O B13152889 3,2'-Bipyridine 1-oxide

3,2'-Bipyridine 1-oxide

Cat. No.: B13152889
M. Wt: 172.18 g/mol
InChI Key: ZJKVCTGMHXCEEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,2’-Bipyridine 1-oxide is a heterocyclic organic compound that consists of two pyridine rings connected by a single bond, with an oxygen atom attached to one of the nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

3,2’-Bipyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N,N’-dioxides.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent bipyridine.

    Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Catalysts: Palladium (Pd) or nickel (Ni) catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted bipyridines, bipyridine N,N’-dioxides, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of 3,2’-Bipyridine 1-oxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The compound’s unique structure allows it to act as an effective ligand, facilitating electron transfer and catalytic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,2’-Bipyridine 1-oxide include:

Uniqueness

3,2’-Bipyridine 1-oxide is unique due to the presence of the N-oxide group, which enhances its electron-donating properties and ability to form stable complexes with metal ions. This makes it particularly valuable in catalysis and material science applications .

Properties

IUPAC Name

1-oxido-3-pyridin-2-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-12-7-3-4-9(8-12)10-5-1-2-6-11-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKVCTGMHXCEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C[N+](=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.